molecular formula C15H13ClN4OS B2389828 (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797893-26-5

(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2389828
CAS No.: 1797893-26-5
M. Wt: 332.81
InChI Key: YYCWXXFFUQUGEE-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex organic compound with a unique structure that combines a chlorothiophene moiety with a dihydropyrazolo-pyrido-pyrimidine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the chlorothiophene ring, followed by the construction of the dihydropyrazolo-pyrido-pyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the chlorothiophene moiety.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for therapeutic applications. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone include other chlorothiophene derivatives and dihydropyrazolo-pyrido-pyrimidine analogs. Examples include:

  • 4-Methoxyphenethylamine
  • 2-Fluorophenylboronic acid
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-9-6-14-17-7-10-8-19(5-4-11(10)20(14)18-9)15(21)12-2-3-13(16)22-12/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCWXXFFUQUGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(S4)Cl)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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